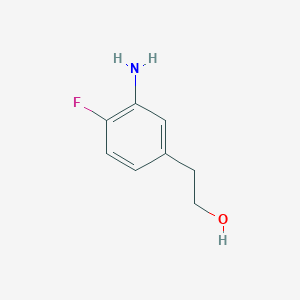
1-(4-Nitrobenzofuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The nitro group at the 4-position of the benzofuran ring and the ethanone group at the 2-position make this compound unique
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrobenzofuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenol and 2-bromoacetophenone.
Formation of Benzofuran Ring: The 4-nitrophenol undergoes a cyclization reaction with 2-bromoacetophenone in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This reaction forms the benzofuran ring with a nitro group at the 4-position.
Introduction of Ethanone Group: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2-position of the benzofuran ring.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-(4-Nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Condensation: The ethanone group can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-aminobenzofuran-2-yl)ethanone, while oxidation of the ethanone group forms 1-(4-nitrobenzofuran-2-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzofuran-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation. It is also investigated for its antimicrobial and antiviral properties.
Material Science: Benzofuran derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases, by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and damage cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives:
1-(2-Benzofuranyl)ethanone: Lacks the nitro group, resulting in different biological activities and reactivity.
2-Acetylbenzofuran: Similar structure but without the nitro group, used in different applications such as flavoring agents and fragrances.
1-(4-Aminobenzofuran-2-yl)ethanone:
The presence of the nitro group in this compound enhances its electron-withdrawing properties, making it more reactive in electrophilic aromatic substitution reactions and providing unique biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
1-(4-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7NO4/c1-6(12)10-5-7-8(11(13)14)3-2-4-9(7)15-10/h2-5H,1H3 |
InChI-Schlüssel |
HETUNUGWGJRLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)


